molecular formula C16H19N5O B2664732 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797804-07-9

1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2664732
CAS No.: 1797804-07-9
M. Wt: 297.362
InChI Key: HAVVBECAWDAOCC-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of structures are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized using various methods . For instance, one method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .

Scientific Research Applications

Organic Synthesis and Chemical Properties
Research on pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, highlights the potential of 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea in synthesizing novel organic compounds. These reactions can lead to the formation of compounds with unique structural features and potentially useful chemical properties (Yamanaka, Niitsuma, & Sakamoto, 1979).

Pharmacological Applications
The synthesis and pharmacological screening of novel pyrimidine derivatives indicate that compounds structurally related to this compound can exhibit significant biological activities. These activities include anti-inflammatory, analgesic, cytotoxic, and antitubercular effects, suggesting their potential use in developing new therapeutic agents (Bhat, Kumar, Nisar, & Kumar, 2014).

Material Science and Supramolecular Chemistry
The strong dimerization of ureidopyrimidinones via quadruple hydrogen bonding highlights the utility of pyrimidine derivatives in material science, particularly in designing supramolecular architectures. These findings are crucial for developing new materials with specific mechanical, optical, or electronic properties (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Anticancer Research
The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents underscore the relevance of pyrimidine derivatives in oncological research. These compounds, by targeting specific cancer cell lines, offer a pathway to discovering new drugs for cancer therapy, demonstrating the potential impact of this compound derivatives in medicinal chemistry (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. The use of nanocatalysts for the synthesis of heterocyclic compounds is a promising area of research .

Properties

IUPAC Name

1-phenyl-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(19-13-6-2-1-3-7-13)18-12-14-17-9-8-15(20-14)21-10-4-5-11-21/h1-3,6-9H,4-5,10-12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVBECAWDAOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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